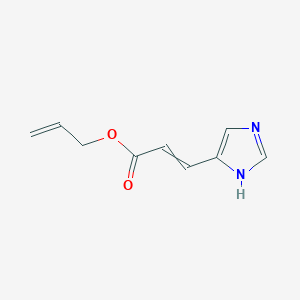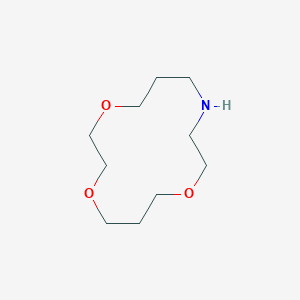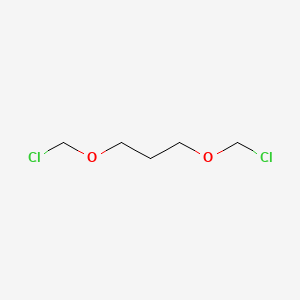
1,3-Bis(chloromethoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(chloromethoxy)propane is an organic compound with the molecular formula C5H10Cl2O2 It is characterized by the presence of two chloromethoxy groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Bis(chloromethoxy)propane can be synthesized through the reaction of 1,3-propanediol with chloromethyl methyl ether in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Bis(chloromethoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy groups can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Acid or base catalysts are used in hydrolysis reactions to facilitate the breakdown of the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are 1,3-propanediol and formaldehyde.
Applications De Recherche Scientifique
1,3-Bis(chloromethoxy)propane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-bis(chloromethoxy)propane involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The chloromethoxy groups are reactive sites that can participate in substitution reactions, leading to the formation of new compounds. The hydrolysis of this compound results in the release of formaldehyde, which can further react with other molecules .
Comparaison Avec Des Composés Similaires
1,2-Bis(chloromethoxy)ethane: Similar in structure but with an ethane backbone instead of propane.
1,3-Dichloropropane: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
1,3-Dimethoxypropane: Contains methoxy groups instead of chloromethoxy groups, leading to different reactivity patterns.
Uniqueness: 1,3-Bis(chloromethoxy)propane is unique due to the presence of both chloromethoxy groups, which provide distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo both substitution and hydrolysis reactions sets it apart from similar compounds .
Propriétés
Numéro CAS |
138418-40-3 |
|---|---|
Formule moléculaire |
C5H10Cl2O2 |
Poids moléculaire |
173.03 g/mol |
Nom IUPAC |
1,3-bis(chloromethoxy)propane |
InChI |
InChI=1S/C5H10Cl2O2/c6-4-8-2-1-3-9-5-7/h1-5H2 |
Clé InChI |
PVWXTRJGIZAZDL-UHFFFAOYSA-N |
SMILES canonique |
C(COCCl)COCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


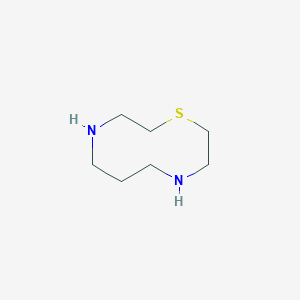
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)

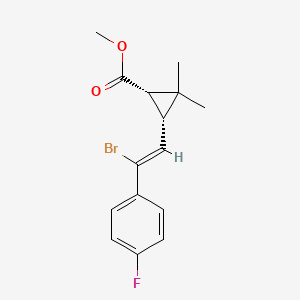
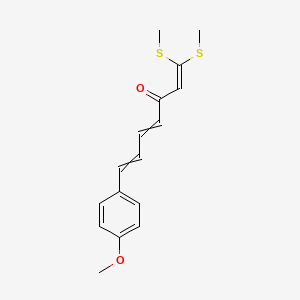
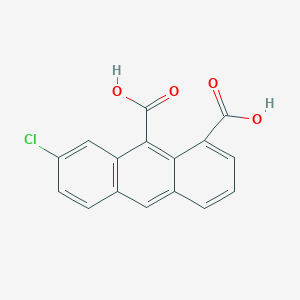
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)

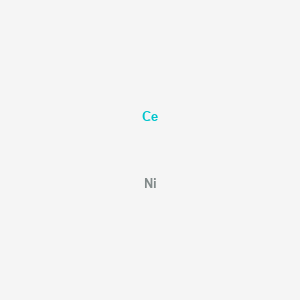
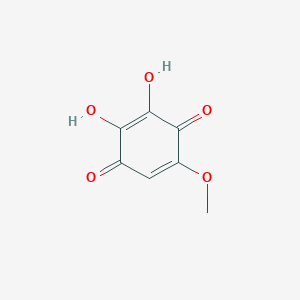
silane](/img/structure/B14266986.png)
